molecular formula C16H16O4 B1598577 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-56-8

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No.: B1598577
CAS No.: 667412-56-8
M. Wt: 272.29 g/mol
InChI Key: XLQIAFAAZPZEDL-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H16O4 It is a derivative of benzaldehyde, featuring methoxy groups and a benzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzyl alcohol with 3-methoxy-4-hydroxybenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the benzyl ether linkage. The process may involve the use of solvents such as dichloromethane or ethanol to dissolve the reactants and control the reaction environment .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzaldehyde: Lacks the benzyl ether linkage.

    4-Methoxybenzaldehyde: Lacks the additional methoxy group and benzyl ether linkage.

    3,4-Dimethoxybenzaldehyde: Lacks the benzyl ether linkage.

Uniqueness

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is unique due to its combination of methoxy groups and benzyl ether linkage, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-15-7-6-12(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQIAFAAZPZEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392826
Record name 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-56-8
Record name 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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